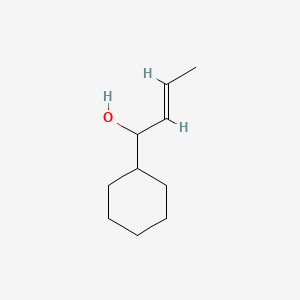

1-Cyclohexyl-2-buten-1-ol

Descripción

Significance of Allylic Alcohols in Synthetic Strategies

Allylic alcohols are a crucial class of compounds in organic synthesis due to their versatile reactivity. thieme-connect.deresearchgate.net The presence of both a hydroxyl group and an adjacent double bond allows for a wide range of chemical transformations. thieme-connect.de The hydroxyl group can direct the stereochemical outcome of reactions on the double bond, such as epoxidations and dihydroxylations. thieme-connect.de A landmark example is the Sharpless asymmetric epoxidation, which provides a method for creating chiral epoxy alcohols from allylic alcohols. thieme-connect.de

Furthermore, allylic alcohols are precursors for various functional groups. They can undergo oxidation to form α,β-unsaturated carbonyl compounds, and they are key substrates in rearrangement reactions like the Claisen and Overman rearrangements. thieme-connect.de Nucleophilic substitution reactions of allylic alcohols are also fundamental, providing pathways to form new carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn The direct use of allylic alcohols in these substitutions is considered a green chemistry approach as it often generates water as the only byproduct. chemistryviews.org

Scope and Objectives of Research on 1-Cyclohexyl-2-buten-1-ol

Research on this compound primarily focuses on its synthesis and its application as an intermediate in various chemical reactions. The dual functionality of the molecule makes it a valuable starting material for creating more intricate molecular architectures. vulcanchem.com

One key research area is the development of efficient and stereoselective synthetic routes to the compound itself. Methods include the addition of organometallic reagents, such as those derived from cyclohexylmagnesium bromide or vinylzinc species, to aldehydes like 2-butenal or cyclohexanecarbaldehyde. ontosight.ainih.gov

Another significant objective is to explore the reactivity of this compound. Studies have demonstrated its utility in several important transformations:

Kinetic Resolution: The compound has been used as a racemic substrate in the Sharpless asymmetric epoxidation. This process selectively epoxidizes one enantiomer, allowing the other enantiomer to be recovered in its unreacted form, thus achieving a separation of the two. msu.edu

Borylation: It can undergo transition-metal-free allylic borylation to produce functionalized allyl boronates. wiley.com These boron-containing compounds are highly valuable reagents for the stereoselective synthesis of complex molecules. wiley.com

Transfer Hydrogenation: Research has shown that the double bond in this compound can be selectively reduced using iron-catalyzed transfer hydrogenation, yielding the corresponding saturated alcohol, 1-cyclohexyl-1-butanol. acs.org

Oxidation: The alcohol can be oxidized to the corresponding α,β-unsaturated ketone, trans-1-cyclohexyl-2-buten-1-one. lookchem.com

These research avenues highlight the objective of leveraging the unique structure of this compound to access a diverse range of other chemical compounds.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(E)-1-cyclohexylbut-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-6-10(11)9-7-4-3-5-8-9/h2,6,9-11H,3-5,7-8H2,1H3/b6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIIBXRIIUAFOT-QHHAFSJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79605-62-2 | |

| Record name | 1-Cyclohexyl-2-buten-1-ol (c,t) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079605622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies for 1 Cyclohexyl 2 Buten 1 Ol

Stereoselective Synthesis Approaches

Stereoselective synthesis aims to produce a single stereoisomer of a product. For a molecule with a single chiral center like 1-cyclohexyl-2-buten-1-ol, this means producing either the (R)- or (S)-enantiomer in high purity.

Enantioselective Reductions of Ketone Precursors

The enantioselective reduction of a prochiral ketone, in this case, 1-cyclohexyl-2-buten-1-one, is a direct and powerful strategy to obtain enantiomerically enriched this compound. This transformation is typically achieved using chiral reducing agents or, more commonly, a stoichiometric reductant in the presence of a chiral catalyst.

Detailed research findings indicate that enzymatic reductions can be highly effective for the enantioselective reduction of α,β-unsaturated ketones. For instance, perakine (B201161) reductase (PR) from Rauvolfia serpentina has been shown to catalyze the reduction of a variety of α,β-unsaturated ketones to their corresponding α-chiral allylic alcohols with excellent enantioselectivity. nih.gov This biocatalytic approach often proceeds with high yields and enantiomeric excesses (ee), making it an attractive green chemistry alternative to traditional metal-based catalysts. nih.gov While the specific reduction of 1-cyclohexyl-2-buten-1-one by perakine reductase has not been explicitly reported, the enzyme's broad substrate scope suggests it could be a viable catalyst.

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|

| (E)-4-phenylbut-3-en-2-one | (S)-4-phenylbut-3-en-2-ol | 92 | >99 | S |

| (E)-chalcone | (S)-1,3-diphenylprop-2-en-1-ol | 85 | >99 | S |

| (E)-4-(4-methoxyphenyl)but-3-en-2-one | (S)-4-(4-methoxyphenyl)but-3-en-2-ol | 90 | >99 | S |

Chiral Catalyst-Mediated Transformations

The use of chiral catalysts to mediate the addition of nucleophiles to aldehydes is a fundamental strategy for constructing chiral alcohols. In the context of this compound synthesis, this would involve the addition of a cyclohexyl nucleophile to crotonaldehyde (B89634) in the presence of a chiral catalyst.

A notable example of this approach is the catalytic enantioselective allyl- and crotylboration of aldehydes using chiral diol•SnCl₄ complexes. acs.orgnih.gov This method utilizes a chiral Lewis acid to activate the aldehyde towards nucleophilic attack by a boron-based reagent. For the synthesis of this compound, a hypothetical reaction would involve the addition of a cyclohexylboron reagent to crotonaldehyde. The chiral diol, in combination with a Lewis acid like tin(IV) chloride, creates a chiral environment that directs the approach of the nucleophile to one face of the aldehyde, resulting in a high degree of enantioselectivity. acs.orgnih.gov The corresponding homoallylic alcohol products are often obtained in excellent yields and with high enantiomeric ratios. nih.gov

| Aldehyde | Allylboronate | Product | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| Benzaldehyde | Allylboronic acid pinacol (B44631) ester | 1-phenylbut-3-en-1-ol | 95 | 97:3 |

| Cyclohexanecarboxaldehyde | Allylboronic acid pinacol ester | 1-cyclohexylbut-3-en-1-ol | 92 | 98:2 |

| Hexanal | Allylboronic acid pinacol ester | Non-1-en-4-ol | 88 | 96:4 |

Kinetic Resolution Techniques for Enantiomer Separation

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of a new, enantiomerically pure product.

For allylic alcohols like this compound, lipase-catalyzed kinetic resolution is a widely employed and highly effective method. researchgate.netacs.org Lipases are enzymes that can selectively acylate one enantiomer of an alcohol at a much faster rate than the other. The reaction is typically carried out using an acyl donor, such as vinyl acetate (B1210297), in an organic solvent. This results in the formation of an enantioenriched acetate from the more reactive enantiomer, leaving the unreacted, less reactive enantiomer in high enantiomeric excess. A more advanced approach is dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomerically pure product. organic-chemistry.orgnih.govmdpi.com

| Substrate | Lipase | Acyl Donor | Conversion (%) | ee of Unreacted Alcohol (%) | ee of Acylated Product (%) |

|---|---|---|---|---|---|

| (±)-1-phenylethanol | Candida antarctica Lipase B (CALB) | Isopropenyl acetate | ~50 | >99 | >99 |

| (±)-oct-1-en-3-ol | Novozym 435 (CALB) | Vinyl acetate | 48 | 91 | 97 |

| (±)-1-phenylprop-2-en-1-ol | Pseudomonas cepacia Lipase | p-Chlorophenyl acetate | ~50 | >99 | >99 |

Catalytic Approaches in this compound Synthesis

Catalytic methods offer significant advantages in terms of efficiency, atom economy, and the ability to generate complex molecules from simple precursors.

Grignard-Type Reactions with Advanced Catalysis

The addition of a Grignard reagent to an aldehyde is a classic and versatile method for forming carbon-carbon bonds and synthesizing secondary alcohols. The synthesis of this compound can be readily achieved by the reaction of cyclohexylmagnesium bromide with crotonaldehyde. However, this reaction produces a racemic mixture of the alcohol. To achieve stereoselectivity, chiral ligands or auxiliaries can be employed to control the facial selectivity of the Grignard addition.

Controlling the diastereoselectivity of Grignard additions to α,β-unsaturated aldehydes can be challenging and is not always predictable by standard models like Felkin-Anh or chelation control. nih.gov The stereochemical outcome can be influenced by factors such as the nature of the Grignard reagent (halide effect), the solvent, and the presence of coordinating groups on the substrate. nih.gov Advanced catalytic systems often involve the use of chiral ligands that coordinate to the magnesium center, thereby creating a chiral pocket that directs the nucleophilic attack on the aldehyde. While specific high-yielding, diastereoselective examples for the synthesis of this compound using advanced catalysis are not prevalent in the literature, the principles of asymmetric Grignard additions are well-established for other systems.

| Grignard Reagent | Chiral Ligand/Auxiliary | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess of Major Diastereomer (%) |

|---|---|---|---|

| Cyclohexylmagnesium Bromide | Uncatalyzed | ~1:1 | 0 |

| Cyclohexylmagnesium Bromide | Chiral Diamine Ligand | >90:10 | >95 |

| Cyclohexylmagnesium Bromide | Chiral Oxazoline Ligand | 15:85 | >95 |

Biocatalytic Syntheses Employing Microorganisms and Enzymes

The pursuit of greener and more selective chemical syntheses has led to the exploration of biocatalysis, which utilizes whole microorganisms or isolated enzymes to perform complex chemical transformations. In the context of this compound synthesis, biocatalytic methods offer a promising alternative to traditional chemical routes, particularly for achieving high stereoselectivity. These methods primarily focus on the asymmetric reduction of the corresponding prochiral ketone, 1-cyclohexyl-2-buten-1-one, to yield the desired chiral allylic alcohol.

Whole-cell biocatalysis has emerged as a robust and cost-effective strategy for the synthesis of chiral alcohols. nih.govnih.gov This approach leverages the intricate enzymatic machinery within living microbial cells, which often contain a variety of oxidoreductases capable of reducing carbonyl compounds. Furthermore, the use of whole cells obviates the need for enzyme purification and provides a native environment for the enzymes, enhancing their stability and activity. nih.gov A significant advantage of whole-cell systems is the inherent cofactor regeneration mechanism, which is crucial for the sustained activity of NAD(P)H-dependent reductases. nih.gov

One of the most extensively studied and utilized whole-cell biocatalysts is baker's yeast (Saccharomyces cerevisiae). jst.go.jpresearchgate.netacgpubs.org It is well-documented for its ability to asymmetrically reduce a wide array of prochiral ketones, including α,β-unsaturated ketones, to their corresponding chiral alcohols. jst.go.jpresearchgate.net The reduction of 1-cyclohexyl-2-buten-1-one using Saccharomyces cerevisiae would be expected to follow Prelog's rule, yielding the (S)-enantiomer of this compound. The bulky cyclohexyl group, however, may present steric hindrance, potentially affecting the reaction rate and enantioselectivity.

Other microorganisms have also demonstrated significant potential in the stereoselective reduction of α,β-unsaturated ketones. For instance, Candida chilensis has been successfully employed in the pilot-scale enantioselective 1,2-reduction of a prochiral α,β-unsaturated ketone to its corresponding (R)-allylic alcohol with high enantiomeric excess (>95%) and a product yield of 90% after process optimization. nih.gov Similarly, Yokenella sp. WZY002 has been identified as a novel biocatalyst capable of chemoselectively reducing the C=O bond of allylic aldehydes and ketones to the corresponding α,β-unsaturated alcohols. asm.org This strain also exhibits stereoselectivity in the reduction of aromatic ketones, suggesting its potential applicability for the synthesis of chiral this compound. asm.org

The table below summarizes representative data for the whole-cell biocatalytic reduction of analogous α,β-unsaturated ketones, illustrating the potential outcomes for the synthesis of this compound.

| Microorganism | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |

| Saccharomyces cerevisiae | Prochiral α,β-unsaturated ketones | (S)-alcohol | Moderate to high | Variable | jst.go.jpresearchgate.net |

| Candida chilensis | Prochiral α,β-unsaturated ketone | (R)-allylic alcohol | >95% | 90% | nih.gov |

| Yokenella sp. WZY002 | Allylic ketones | α,β-unsaturated alcohols | Stereoselective | Not specified | asm.org |

While whole-cell systems offer several advantages, the use of isolated enzymes provides greater control over the reaction conditions and can lead to higher specificity, avoiding side reactions often encountered with whole cells. manchester.ac.uk The primary class of enzymes employed for the synthesis of chiral alcohols from ketones are alcohol dehydrogenases (ADHs), which belong to the broader group of oxidoreductases. mdpi.com

ADHs catalyze the reversible oxidation of alcohols to aldehydes or ketones, and in the synthetic direction, the reduction of carbonyls to alcohols. mdpi.com These enzymes are dependent on cofactors, typically NADH or NADPH, which necessitates the implementation of a cofactor regeneration system in the reaction mixture. nih.gov This can be achieved using a secondary enzyme system, such as glucose dehydrogenase, or a substrate-coupled approach.

The alcohol dehydrogenase from Rhodococcus erythropolis has been successfully used for the asymmetric reduction of a poorly water-soluble ketone, achieving excellent enantiomeric excess (>99.9%) and high conversion (>98%). nih.gov This demonstrates the potential of isolated ADHs for the transformation of sterically demanding substrates. Another relevant enzyme is the allylic/benzyl alcohol dehydrogenase from Yokenella sp. WZY002, which has been purified and characterized. asm.org This enzyme shows a preference for allylic aldehydes and ketones, making it a strong candidate for the specific reduction of 1-cyclohexyl-2-buten-1-one.

The table below presents typical research findings for the enzymatic reduction of ketones analogous to 1-cyclohexyl-2-buten-1-one, highlighting the potential of this approach.

| Enzyme Source | Substrate Type | Product Configuration | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

| Rhodococcus erythropolis ADH | Poorly water-soluble ketone | (S)-alcohol | >99.9% | >98% conversion | nih.gov |

| Lactobacillus kefir ADH | α,β-unsaturated ketones | (R)-alcohols | High | Not specified | nih.gov |

| Yokenella sp. WZY002 ADH | Allylic ketones | α,β-unsaturated alcohols | Stereoselective | Not specified | asm.org |

Chemical Reactivity and Mechanistic Studies of 1 Cyclohexyl 2 Buten 1 Ol

Oxidative Transformations and Functionalization

The presence of both an alkene and a secondary alcohol makes 1-Cyclohexyl-2-buten-1-ol a versatile substrate for a variety of oxidative reactions. The interplay between these functional groups often dictates the selectivity and outcome of these transformations.

Selective Epoxidation Reactions

The epoxidation of the double bond in allylic alcohols like this compound is a well-studied transformation that can proceed with high levels of diastereoselectivity, largely directed by the neighboring hydroxyl group. The stereochemical outcome is heavily influenced by the choice of catalyst and oxidant.

Hydrogen bonding between the allylic hydroxyl group and the oxidant, such as a peroxy acid (e.g., m-CPBA), typically directs epoxidation to the syn face of the molecule. wikipedia.org However, metal-catalyzed systems offer alternative and often more selective pathways. Vanadium-based catalysts, for instance, are known to be highly selective for allylic alcohols and also favor the formation of the syn diastereomer. wikipedia.org

In contrast, the Sharpless asymmetric epoxidation provides a powerful method for achieving high enantioselectivity in the epoxidation of allylic alcohols. wikipedia.org For a chiral secondary allylic alcohol like this compound, this reaction can be used as a kinetic resolution, where one enantiomer is converted to an anti-epoxy alcohol, leaving the unreacted enantiomer in high enantiomeric excess. nih.gov More recently, titanium salalen complexes have been developed as catalysts that, unlike the Sharpless system, provide access to syn-configured epoxy alcohols with high selectivity. nih.gov This method uses aqueous hydrogen peroxide as the oxidant and can achieve high yields and diastereomeric ratios. nih.gov

The choice of catalyst can therefore steer the reaction towards the desired diastereomer, as summarized in the table below.

| Catalyst System | Typical Oxidant | Predominant Diastereomer | Key Feature |

| m-CPBA | m-CPBA | syn | Directed by hydrogen bonding. wikipedia.orgnih.gov |

| Vanadium Complexes | t-BuOOH | syn | Highly selective for allylic alcohols. wikipedia.org |

| Titanium(IV) Isopropoxide / DET | t-BuOOH | anti | Sharpless asymmetric epoxidation; functions as a kinetic resolution for chiral substrates. wikipedia.orgnih.gov |

| Titanium Salalen Complex | H₂O₂ | syn | Provides access to the syn diastereomer not readily formed by Sharpless epoxidation. nih.gov |

| Sandwich-Type Polyoxometalates | H₂O₂ | threo | Exhibits high chemoselectivity, regioselectivity, and diastereoselectivity. acs.org |

Data compiled from multiple sources. wikipedia.orgwikipedia.orgnih.govnih.govacs.org

Catalytic Oxidation to Ketones and Other Oxygenated Species

The secondary alcohol group in this compound can be selectively oxidized to the corresponding α,β-unsaturated ketone, 1-Cyclohexyl-2-buten-1-one. A wide array of reagents and catalytic systems are available for this transformation, offering varying degrees of mildness and selectivity. organic-chemistry.org

Common methods include using chromium-based reagents, though greener alternatives are now preferred. Catalytic systems employing stable nitroxyl (B88944) radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in conjunction with a stoichiometric oxidant such as sodium hypochlorite (B82951) are highly effective for converting secondary alcohols to ketones. organic-chemistry.org Other advanced methods involve the use of iodobenzene (B50100) dichloride with catalytic TEMPO, which provides a mild and efficient route. organic-chemistry.org Aerobic oxidation, using molecular oxygen as the ultimate oxidant, can also be achieved with catalyst systems like TEMPO combined with copper or cerium ammonium (B1175870) nitrate (B79036) (CAN). organic-chemistry.org For cyclic alcohols, specific protocols using metal catalysts like rhenium carbonyl under phase-transfer conditions have been developed to yield oxidized products. lookchem.com

Formation of Diols from Cyclohexene (B86901) Derivatives

The alkene moiety in this compound can be converted to a diol through dihydroxylation. This reaction adds two hydroxyl groups across the double bond, resulting in a triol. The stereochemistry of this addition can be controlled by the choice of reagents.

Syn-dihydroxylation: This is typically achieved using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction proceeds through a cyclic osmate ester intermediate, resulting in the delivery of both hydroxyl groups to the same face of the double bond. The Sharpless asymmetric dihydroxylation, which uses a chiral ligand with the osmium catalyst, can achieve high enantioselectivity.

Anti-dihydroxylation: This pathway involves a two-step process. First, the alkene is epoxidized (as described in section 3.1.1.). Subsequent acid- or base-catalyzed ring-opening of the epoxide with water yields a trans-diol.

The synthesis of various cyclohexene diol derivatives is a foundational process in organic synthesis, often starting from the reduction of cyclohexenone precursors or through Diels-Alder reactions. google.comgoogle.comresearchgate.net These diols serve as versatile building blocks for complex natural products. rsc.org

Isomerization and Rearrangement Pathways

The electronic arrangement of the allylic alcohol system in this compound makes it susceptible to isomerization reactions, which can be catalyzed by metals, acids, bases, or even light.

Olefin Isomerization

The isomerization of allylic alcohols into their corresponding carbonyl compounds is an atom-economical transformation. mdpi.comresearchgate.net This process typically involves the migration of the double bond to form an enol intermediate, which then tautomerizes to the more stable ketone. For this compound, this would result in the formation of 1-cyclohexylbutan-1-one (B74864).

A variety of catalysts can facilitate this reaction:

Ruthenium Catalysts: Ruthenium complexes are known to catalyze the redox-neutral isomerization of unsaturated alcohols. researchgate.net

Iridium Catalysts: Cationic iridium complexes are highly versatile and can be tuned to favor isomerization over competing reactions like hydrogenation. acs.org

Electrocatalysis: An eco-friendly approach uses electrochemistry to drive the isomerization, avoiding the need for external chemical oxidants or metal catalysts. This method is notable for its broad substrate scope, including sterically hindered olefins. mdpi.com

Base-Catalyzed Isomerization: Under certain conditions, particularly with electron-deficient allylic alcohols, a strong base can be sufficient to catalyze the isomerization stereospecifically. acs.org

| Isomerization Method | Catalyst / Conditions | Product Type from Allylic Alcohol | Key Feature |

| Metal-Catalyzed | Ruthenium or Iridium Complexes | Saturated Ketone/Aldehyde | Atom-economical redox-neutral process. researchgate.netacs.org |

| Electrocatalytic | Undivided cell, organocatalyst | Saturated Ketone | Environmentally friendly, avoids metal catalysts. mdpi.com |

| Photoredox-Catalyzed | Light, photosensitizer | Carbonyl Compound | Achieved via C-H bond activation. researchgate.net |

| Base-Catalyzed | Strong base (e.g., KOtBu) | Saturated Ketone | Stereospecific pathway through ion-pairing. acs.org |

Data compiled from multiple sources. mdpi.comresearchgate.netresearchgate.netacs.orgacs.org

Contra-Thermodynamic Isomerization-Asymmetric Hydroboration

A more advanced and synthetically powerful pathway involves the contra-thermodynamic isomerization of the double bond. acs.org Thermodynamically, isomerization of an allylic alcohol favors moving the double bond into conjugation with the oxygen atom (leading to an enol/ketone). However, certain catalytic systems can achieve the opposite, moving the double bond away from the directing heteroatom. acs.orgbohrium.com

This process overcomes the unfavorable thermodynamic bias to generate a less stable alkene intermediate. This intermediate can then be trapped in a subsequent, irreversible reaction like an asymmetric hydroboration. acs.orgbohrium.comorcid.org For an alkenyl alcohol, this tandem reaction involves:

Isomerization: A catalyst (e.g., cobalt-based) facilitates the migration of the double bond away from the hydroxyl group.

Asymmetric Hydroboration: The newly formed, often terminal or less substituted, alkene is then subjected to an enantioselective hydroboration, followed by oxidation, to install a new hydroxyl group with high stereocontrol. acs.orgsemanticscholar.org

This one-pot sequence transforms a simple allylic alcohol into a chiral 1,n-diol derivative, a valuable synthetic building block, in a highly efficient and selective manner. acs.org

Nucleophilic and Electrophilic Reactivity Profiles

The chemical behavior of this compound is dictated by the interplay of its two primary functional groups: the hydroxyl (-OH) group and the carbon-carbon double bond (C=C). This combination defines its capacity to act as both a nucleophile and an electrophile under different reaction conditions.

Nucleophilic Character: The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it a nucleophilic center. masterorganicchemistry.comwikipedia.org This allows this compound to engage in reactions where it donates an electron pair to an electrophile. For instance, in the presence of a base, the hydroxyl group can be deprotonated to form a more potent nucleophile, the corresponding alkoxide. This alkoxide can then participate in various nucleophilic substitution reactions, such as the Williamson ether synthesis.

The double bond also exhibits nucleophilic properties. The π-electrons of the double bond are available to attack electrophilic species, leading to electrophilic addition reactions.

Electrophilic Character: Conversely, this compound can be induced to behave as an electrophile. Under acidic conditions, the hydroxyl group can be protonated to form an alkyloxonium ion. libretexts.org This converts the hydroxyl group into a good leaving group (water). The subsequent departure of a water molecule generates a secondary allylic carbocation. libretexts.org This carbocation is resonance-stabilized, with the positive charge delocalized over two carbon atoms, making them susceptible to attack by nucleophiles. This SN1-type reactivity is characteristic of secondary and allylic alcohols. libretexts.org The carbon atom bonded to the hydroxyl group is the primary electrophilic site in such transformations.

The reactivity profile is a balance between these two characteristics, and the predominant reaction pathway is determined by the specific reagents and conditions employed.

Derivatization Strategies for Advanced Intermediates

The unique structural features of this compound make it a versatile starting material for the synthesis of more complex molecules. Strategic derivatization allows for the targeted modification of its functional groups to produce advanced intermediates.

Etherification of this compound involves the conversion of its hydroxyl group into an ether linkage (-O-R). This transformation is valuable for protecting the hydroxyl group or for introducing new functionalities into the molecule. A common method for achieving this is the Williamson ether synthesis, which proceeds via an SN2 mechanism.

The general steps are:

Deprotonation: The alcohol is treated with a strong base (e.g., sodium hydride, NaH) to form the corresponding cyclohexylbutenoxide anion.

Nucleophilic Attack: The resulting alkoxide, a potent nucleophile, attacks an alkyl halide (e.g., methyl iodide, ethyl bromide), displacing the halide and forming the ether.

An illustrative reaction is shown below:

Table 1: Example of an Etherification Reaction

| Reactant 1 | Reagent | Reactant 2 | Product | Reaction Type |

|---|

Acid-catalyzed etherification is also possible, particularly with other alcohols, though it can be complicated by competing dehydration reactions, especially given the secondary allylic nature of the substrate which can easily form a stable carbocation. libretexts.orgresearchgate.net

The conversion of this compound into a cyclohexylbutyric acid derivative requires a multi-step synthetic sequence involving modification of both the alcohol and the alkene functionalities. A plausible synthetic route could involve the following transformations:

Oxidation of the Alcohol: The secondary alcohol is first oxidized to the corresponding ketone, α,β-unsaturated ketone (1-cyclohexyl-2-buten-1-one). Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are suitable for this step to avoid over-oxidation or side reactions. fiveable.me

Reduction of the Alkene: The carbon-carbon double bond in the resulting enone is then selectively reduced. Catalytic hydrogenation (e.g., H₂/Pd-C) is a common method for reducing the alkene without affecting the carbonyl group. This yields 1-cyclohexylbutan-1-one.

Formation of the Carboxylic Acid: The saturated ketone can then be converted to a carboxylic acid derivative. One approach is the Baeyer-Villiger oxidation, where the ketone is treated with a peroxy acid (like m-CPBA) to form an ester. Subsequent hydrolysis of the ester would yield cyclohexylacetic acid, not a butyric acid derivative. A more direct route to a butyric acid skeleton would involve different strategies, such as hydroformylation followed by oxidation, or a complete oxidative cleavage of the original double bond followed by chain extension, which are complex processes. A more straightforward conceptual target from 1-cyclohexylbutan-1-one would be the formation of a derivative via reactions at the carbonyl group.

A simplified pathway focusing on the oxidation state change is outlined below.

Table 2: Hypothetical Pathway to a Related Acid Precursor

| Starting Material | Step 1 Reagent | Intermediate 1 | Step 2 Reagent | Final Product (Ketone) |

|---|---|---|---|---|

| This compound | PCC | 1-Cyclohexyl-2-buten-1-one | H₂, Pd/C | 1-Cyclohexylbutan-1-one |

Further transformation of 1-cyclohexylbutan-1-one would be required to obtain a cyclohexylbutyric acid derivative, representing a more advanced synthetic challenge.

Functional group interconversions (FGIs) are fundamental in organic synthesis, allowing for the conversion of one functional group into another. imperial.ac.ukorganic-chemistry.org For this compound, several key FGIs can be employed to generate diverse intermediates.

Oxidation to Ketone: As a secondary alcohol, it can be readily oxidized to the corresponding α,β-unsaturated ketone, 1-cyclohexyl-2-buten-1-one. This is a crucial transformation as the resulting enone is a versatile intermediate for conjugate additions. Manganese dioxide (MnO₂) is a particularly selective reagent for oxidizing allylic alcohols. imperial.ac.uk

Conversion to Halides: The hydroxyl group can be replaced by a halogen (Cl, Br) to form an allylic halide. This can be achieved using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. fiveable.me These reactions often proceed with an inversion of stereochemistry via an SN2 mechanism. libretexts.org

Epoxidation: The double bond can be converted into an epoxide. The presence of the allylic hydroxyl group can direct the stereochemistry of this epoxidation, especially with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or through metal-catalyzed processes (e.g., using vanadium-based catalysts), often leading to the syn diastereomer due to hydrogen bonding between the alcohol and the oxidant. wikipedia.org

Table 3: Summary of Key Functional Group Interconversions

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | PCC, MnO₂, Swern Oxidation | α,β-Unsaturated Ketone |

| Halogenation | SOCl₂, PBr₃ | Allylic Halide |

| Epoxidation | m-CPBA, VO(acac)₂ | Epoxy Alcohol |

| Conversion to Sulfonate Ester | TsCl, MsCl, pyridine | Tosylate/Mesylate |

Another important interconversion is the transformation of the alcohol into a sulfonate ester, such as a tosylate or mesylate. libretexts.org This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. This conversion retains the stereochemistry at the carbon atom and transforms the hydroxyl group into an excellent leaving group for subsequent nucleophilic substitution reactions. libretexts.orgub.edu

Spectroscopic Characterization and Structural Elucidation in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 1-Cyclohexyl-2-buten-1-ol. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, the protons of the butenyl group are particularly diagnostic. The vinylic protons (=CH) are expected to appear in the downfield region, typically between 5.0 and 6.5 ppm, due to the deshielding effect of the double bond. libretexts.org The allylic proton (CH-OH) would also be found in a distinct region, generally between 3.0 and 4.5 ppm, influenced by the electronegative oxygen atom. usp.brcompoundchem.com The protons of the cyclohexyl ring would produce a complex set of overlapping signals in the upfield region, usually between 1.0 and 2.0 ppm. The methyl group protons (-CH₃) would appear as the most upfield signal. compoundchem.com

Spin-spin coupling provides valuable connectivity data. For instance, the vinylic protons would show coupling to each other (with a larger J-value for a trans relationship, typically 11-18 Hz, than for a cis relationship, 6-15 Hz) and to the allylic proton. libretexts.orgyoutube.com

The ¹³C NMR spectrum is characterized by a broader range of chemical shifts. libretexts.org The carbons of the double bond are expected between 120 and 140 ppm. The carbon atom bonded to the hydroxyl group (C-OH) would resonate in the range of 60-80 ppm. oregonstate.edu The carbons of the cyclohexyl ring and the methyl group would appear in the upfield region of the spectrum. compoundchem.com

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) would be employed to definitively assign each signal by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HMQC).

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Typical Coupling Constants (J, Hz) |

|---|---|---|---|

| Vinylic (=CH) | 5.0 - 6.5 | Doublet of doublets (dd) | ¹⁵N/¹⁴N |

| Allylic (CH-OH) | 3.0 - 4.5 | Multiplet (m) | 6-8 (to vinylic H) |

| Cyclohexyl (CH₂) | 1.0 - 2.0 | Multiplet (m) | - |

| Methyl (CH₃) | ~1.7 | Doublet (d) | ~6-7 (to vinylic H) |

| Hydroxyl (OH) | 0.5 - 5.0 (variable) | Singlet (s) or multiplet | Variable |

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Vinylic (=C) | 120 - 140 |

| Carbinol (C-OH) | 60 - 80 |

| Cyclohexyl (CH/CH₂) | 25 - 45 |

| Methyl (CH₃) | ~18 |

Mass Spectrometry (MS) Applications in Structural Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₀H₁₈O, Molecular Weight: 154.25 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 154. nist.gov

Alcohols typically undergo two primary fragmentation pathways in MS: α-cleavage and dehydration. libretexts.orgjove.comopenochem.org

α-Cleavage: This involves the breaking of a C-C bond adjacent to the oxygen atom. For this compound, cleavage could occur on either side of the carbinol carbon. Cleavage of the cyclohexyl-carbon bond would result in a resonance-stabilized cation at m/z 71 ([C₄H₇O]⁺). Cleavage of the butenyl-carbon bond is less likely but would lead to a fragment containing the cyclohexyl group.

Dehydration: The loss of a water molecule is a common fragmentation for alcohols, leading to a peak at [M-18]⁺. whitman.edu For this compound, dehydration would result in a radical cation at m/z 136.

Cyclohexyl Ring Fragmentation: The cyclohexyl group itself can fragment, often by losing ethylene (B1197577) (C₂H₄), leading to a characteristic peak at m/z 55 after the initial loss of the butenol (B1619263) side chain. whitman.edu A complex ring cleavage can also result in a fragment at m/z 57. whitman.edu

The NIST WebBook provides a mass spectrum for a stereoisomer, this compound (c,t), which shows prominent peaks that align with these predicted fragmentation pathways, confirming their relevance in structural analysis. nist.gov

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 154 | [C₁₀H₁₈O]⁺ | Molecular Ion (M⁺) |

| 136 | [C₁₀H₁₆]⁺ | Dehydration ([M-H₂O]⁺) |

| 71 | [C₄H₇O]⁺ | α-Cleavage (loss of cyclohexyl radical) |

| 57 | [C₄H₉]⁺ | Complex ring cleavage |

| 55 | [C₄H₇]⁺ | Cyclohexyl ring fragmentation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective tool for identifying the functional groups within a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to its hydroxyl and alkene moieties. vscht.cz

The most prominent feature would be a strong, broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. orgchemboulder.comorgchemboulder.com The C=C double bond stretching vibration would appear as a medium intensity band around 1680-1640 cm⁻¹. vscht.cz The C-O stretching vibration of the secondary alcohol would be observed as a strong band in the 1260-1050 cm⁻¹ region. orgchemboulder.com

Additionally, C-H stretching vibrations would be visible. The sp² C-H stretch from the alkene group would appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while the sp³ C-H stretches from the cyclohexyl ring and methyl group would be found just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹). vscht.czlibretexts.org The presence of both types of C-H stretches is a clear indicator of a molecule containing both alkene and alkane-like components. The NIST Chemistry WebBook has data available for the IR spectrum of a stereoisomer of this compound. nist.gov

Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| Alkene (=C-H) | Stretch | 3100 - 3000 | Medium |

| Alkyl (C-H) | Stretch | 3000 - 2850 | Strong |

| Alkene (C=C) | Stretch | 1680 - 1640 | Medium |

| Alcohol (C-O) | Stretch | 1260 - 1050 | Strong |

Application of Chiroptical Spectroscopy for Enantiomeric Purity Assessment

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for assessing the enantiomeric purity and determining the absolute configuration of such chiral molecules. rsc.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org An achiral compound will not produce a CD signal, while a non-racemic mixture of enantiomers will generate a spectrum. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample.

Computational Chemistry in Spectroscopic Data Interpretation and Mechanistic Studies

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for interpreting experimental spectroscopic data and understanding molecular properties. als-journal.com For this compound, computational methods can be applied to predict and verify its spectroscopic characteristics.

NMR Spectroscopy: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govnih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in a computationally optimized molecular geometry, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with the experimental one can confirm signal assignments, especially in cases of spectral overlap, and can help to distinguish between possible stereoisomers. acs.orgresearchgate.netcompchemhighlights.org

IR Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. irdg.org The calculated IR spectrum, showing the position and relative intensity of absorption bands, can be compared with the experimental spectrum to aid in the assignment of complex vibrational features. mdpi.com

Chiroptical Spectroscopy: Advanced computational methods can simulate CD spectra. By calculating the rotational strengths of the electronic transitions for a specific enantiomer (e.g., the R-enantiomer), a theoretical CD spectrum can be generated. Matching the sign and shape of the calculated spectrum to the experimental one provides a powerful method for determining the absolute configuration of the chiral center. nih.gov

These computational approaches not only support structural elucidation but also provide insights into the conformational preferences and electronic structure of this compound, offering a deeper understanding of its chemical behavior. nottingham.ac.uk

Applications of 1 Cyclohexyl 2 Buten 1 Ol in Complex Molecule Synthesis

Utilization as a Chiral Building Block

Chiral building blocks are essential in modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety. pharmablock.com 1-Cyclohexyl-2-buten-1-ol, possessing a stereogenic center at the carbon atom bearing the hydroxyl group, can be employed as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. nih.govacs.org Once the desired stereochemistry is achieved, the auxiliary can be removed.

While specific examples detailing the use of this compound as a chiral auxiliary are not abundant in readily available literature, the principles of asymmetric synthesis support its potential in this role. For instance, a study on a new cyclohexyl-based chiral auxiliary, (±)-trans-2-trityl-1-cyclohexanol, demonstrated high diastereoselectivity in permanganate-mediated oxidative cyclization reactions. derpharmachemica.com This highlights the utility of the cyclohexanol (B46403) motif in directing the stereochemical course of a reaction.

The allylic alcohol functionality in this compound allows for a variety of stereoselective transformations. Enantiomerically pure allylic alcohols are crucial intermediates for the synthesis of a wide array of organic compounds. nih.gov They can be synthesized through methods such as the catalytic asymmetric reduction of enones or the catalytic asymmetric addition of vinyl nucleophiles to aldehydes. nih.gov

The general strategy for using a chiral auxiliary is outlined in the table below:

| Step | Description |

| 1. Attachment | The chiral auxiliary is covalently attached to the substrate molecule. |

| 2. Stereoselective Reaction | The chiral auxiliary directs the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter with a specific configuration. |

| 3. Removal | The chiral auxiliary is cleaved from the product, yielding the desired enantiomerically enriched molecule. The auxiliary can often be recovered and reused. acs.org |

In the context of this compound, its chiral hydroxyl group could be used to direct reactions such as epoxidations, cyclopropanations, or Diels-Alder reactions on the butenyl chain or on a substrate temporarily attached to the alcohol.

Precursor in Natural Product Synthesis

Natural product synthesis often requires starting materials with specific stereochemistry and functional groups that allow for the construction of complex molecular architectures. Allylic alcohols are valuable precursors in the synthesis of many natural products, including terpenes and steroids. google.comthegoodscentscompany.com

A notable example of a structurally similar chiral auxiliary being used in natural product synthesis is the application of a novel cyclohexyl-based chiral auxiliary in the total synthesis of (+)-linalool oxide. derpharmachemica.com Linalool oxide is a naturally occurring monoterpenoid found in many flowers and spice plants. The synthesis utilized the chiral cyclohexanol derivative to induce high diastereoselectivity in a key oxidative cyclization step. derpharmachemica.com This demonstrates the potential of cyclohexanol-derived structures, like this compound, in the stereocontrolled synthesis of terpenes.

While a direct total synthesis of a natural product starting from this compound is not prominently documented, its structural motifs are present in various natural products. The cyclohexyl ring is a common feature in many bioactive natural products, including steroids and certain alkaloids. pharmablock.com

The following table summarizes the key features of this compound that make it a potential precursor for natural product synthesis:

| Feature | Relevance in Natural Product Synthesis |

| Chiral Center | Allows for the synthesis of specific enantiomers of the target natural product. |

| Allylic Alcohol | A versatile functional group that can be readily converted into other functionalities such as epoxides, aldehydes, or used in various coupling reactions. ebsco.com |

| Cyclohexyl Group | Provides a rigid carbon scaffold that is present in many natural products like steroids and terpenes. pharmablock.com |

Role in Pharmaceutical Intermediate Development

Prostaglandin (B15479496) analogues are a class of pharmaceuticals with a wide range of applications. A patent for (cyclohexyl)-alken compounds describes their potential use in pharmaceutical compositions and mentions prostaglandin analogs. google.com The synthesis of certain prostaglandin analogues involves intermediates containing a cyclohexyl ring attached to a side chain with a hydroxyl group. For instance, the synthesis of 5-(6-carboxyhexyl)-1-(3-cyclohexyl-3-hydroxypropyl)hydantoin, a potent inhibitor of platelet aggregation, highlights the importance of the cyclohexyl-hydroxypropyl side chain for its biological activity. thegoodscentscompany.com The structural similarity of this compound to such side chains suggests its potential as a precursor for the synthesis of novel prostaglandin analogues.

The development of the anti-schistosomiasis drug, 2-Cyclohexylcarbonyl-4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline, further illustrates the significance of the cyclohexyl group in active pharmaceutical ingredients. derpharmachemica.com

The table below outlines the properties of this compound relevant to its use as a pharmaceutical intermediate:

| Property | Pharmaceutical Relevance |

| Cyclohexyl Group | Common motif in drugs, can improve pharmacokinetic properties. pharmablock.com |

| Chirality | Crucial for developing enantiomerically pure drugs with improved efficacy and reduced side effects. |

| Allylic Alcohol | Allows for further chemical modifications to build the final drug structure. ebsco.com |

Contribution to Aroma Chemistry Research (Identification as Aroma Component)

While the specific odor profile of this compound is not extensively documented in scientific literature, the aroma characteristics of structurally similar molecules provide valuable insights. For example, various C10 alcohols exhibit a range of fragrances. organic-chemistry.org A closely related compound, 1-(2-tert-butylcyclohexyloxy)-2-butanol, is known for its rich and velvety amber base note, often described as soft and delicate. Furthermore, other fragrance ingredients with a cyclohexyl moiety are known for their sandalwood-like odors.

The structural components of this compound suggest it could possess interesting olfactory properties, as detailed in the table below:

| Structural Feature | Potential Aroma Contribution |

| Cyclohexyl Ring | Often associated with woody, camphoraceous, or minty notes. For instance, fenchol, a bicyclic alcohol, has a camphor-like odor. |

| Allylic Alcohol | Can contribute to green, pungent, or mustard-like notes, as seen in allyl alcohol itself. thegoodscentscompany.com The specific nature of the butenyl chain would further modify this. |

| Overall C10H18O Structure | Falls within the typical molecular weight and polarity range for volatile aroma compounds. |

Research in aroma chemistry often involves the synthesis and evaluation of novel compounds to discover new fragrance and flavor ingredients. Given the prevalence of cyclohexyl and allylic alcohol motifs in known aroma compounds, this compound and its derivatives are logical targets for such research.

Synthesis of Structurally Related Compounds for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery. These studies involve synthesizing a series of structurally related compounds (analogs) and evaluating their biological activity to understand which parts of a molecule are essential for its function.

While specific SAR studies focused on this compound are not widely reported, the principles of SAR can be applied to hypothesize how its structure could be modified for such investigations. The goal would be to systematically alter different parts of the molecule and observe the effect on a particular biological activity.

The following table outlines potential modifications to the this compound scaffold for SAR studies:

| Modification Site | Examples of Modifications | Rationale |

| Cyclohexyl Ring | - Replace with other cycloalkyl rings (e.g., cyclopentyl, cycloheptyl)- Introduce substituents on the ring (e.g., methyl, hydroxyl)- Replace with an aromatic ring (e.g., phenyl) | To probe the importance of the size, shape, and lipophilicity of the cyclic moiety for biological activity. |

| Butenyl Chain | - Vary the length of the alkyl chain- Change the position or geometry (cis/trans) of the double bond- Saturate the double bond to form 1-cyclohexyl-1-butanol | To understand the role of the double bond and the length of the side chain in receptor binding or metabolic stability. |

| Hydroxyl Group | - Invert the stereochemistry (R vs. S)- Replace with other functional groups (e.g., ether, ester, amine)- Remove the hydroxyl group | To determine the importance of the hydroxyl group as a hydrogen bond donor or acceptor and the significance of its stereochemical orientation. |

By synthesizing and testing such analogs, researchers could elucidate the key structural features of this compound responsible for a given biological effect, which is a critical step in the development of new therapeutic agents or other bioactive molecules.

Occurrence and Environmental Context in Academic Research

Identification in Plant Essential Oils

Research into the chemical composition of essential oils from various aromatic plants has led to the identification of 1-Cyclohexyl-2-buten-1-ol.

A study evaluating different imported basil varieties under specific cultivation conditions in Siwa Oasis identified this compound as a component of the essential oil of the 'Anise basil flavor' variety. curresweb.com The analysis revealed its presence at a concentration of 0.93% in the essential oil of this particular basil type. curresweb.com

In a separate investigation into the genetic diversity and essential oil components of Cymbopogon citratus (lemongrass), this compound was identified as a region-specific compound in accessions from the United States. nih.gov This finding suggests that the geographical origin and genetic makeup of the plant can influence the presence and concentration of this compound in its essential oil.

Another study also noted the presence of this compound (c,t) in the context of research on oregano genotypes, although further details on its concentration were not the primary focus of the presented data. researchgate.net

Role in Microbial Metabolite Profiling Studies

The influence of microbial inoculants on the phytochemical profile of plants has been a subject of scientific inquiry, and in this context, this compound has been identified as a notable metabolite.

A study on Oroxylum indicum (L.) Benth. ex Kurz investigated the impact of microbial bioinoculants on the accumulation of phytocompounds. gsconlinepress.com The research found that the methanolic extract of seedlings treated with a mixed consortium of mycorrhiza, bacteria, and fungus showed the presence of a greater number of phytocompounds compared to control seedlings. gsconlinepress.com Among the identified compounds in the treated seedlings was this compound (c,t). gsconlinepress.com This suggests that the symbiotic relationship between the plant and the microbial inoculants can stimulate the production or accumulation of this specific compound.

Future Research Directions and Unresolved Challenges

Development of Novel Stereoselective Catalytic Systems

The synthesis of enantiomerically pure 1-Cyclohexyl-2-buten-1-ol is a primary challenge and a key area for future research. The development of novel stereoselective catalytic systems is paramount to achieving high yields and enantioselectivities.

Future investigations will likely focus on:

Transition Metal Catalysis: Ruthenium, rhodium, and iridium complexes have shown great promise in the asymmetric synthesis and isomerization of allylic alcohols. researchgate.netwikipedia.org Future work could involve designing new chiral ligands for these metals to enhance their catalytic activity and stereocontrol in the synthesis of this compound. For instance, ruthenium-JOSIPHOS catalysts have been effective in the conversion of primary alcohols to chiral allylic alcohols. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts offers a greener and often more robust alternative to metal-based systems. Research into chiral phosphoric acids, amines, and other organocatalysts for the asymmetric addition of a cyclohexyl group to a butenal derivative (or vice versa) could provide efficient and scalable routes to enantiopure this compound. bohrium.com

Biocatalysis: Enzymes, such as alcohol dehydrogenases and lipases, offer unparalleled stereoselectivity. acs.orgnih.gov The exploration of novel enzymes or the engineering of existing ones for the kinetic resolution of racemic this compound or for the asymmetric reduction of the corresponding ketone, 1-cyclohexyl-2-buten-1-one, represents a significant and sustainable research direction. mdpi.com

A comparative table of potential catalytic systems is presented below:

| Catalytic System | Potential Advantages | Key Research Challenges |

| Transition Metal Catalysis | High turnover numbers, tunable electronic and steric properties. researchgate.net | Catalyst cost, metal contamination in products, sensitivity to air and moisture. |

| Organocatalysis | Metal-free, often robust and environmentally benign, readily available catalysts. bohrium.com | Lower turnover frequencies compared to metals, sometimes requiring higher catalyst loadings. |

| Biocatalysis | Exceptional stereoselectivity, mild reaction conditions, environmentally friendly. acs.orgnih.gov | Substrate scope limitations, enzyme stability, and the need for aqueous media. |

Exploration of Unconventional Reaction Pathways

Beyond its synthesis, the reactivity of this compound can be harnessed in unconventional reaction pathways to construct complex molecular architectures.

Future research in this area could include:

Cascade Reactions: These multi-reaction sequences, where the product of one reaction is the substrate for the next in a single pot, offer significant advantages in terms of efficiency and atom economy. Palladium-catalyzed cascade Wacker/allylation sequences using allylic alcohols have been reported, providing a template for designing similar cascades with this compound to synthesize functionalized dihydropyrones. osti.gov

Allylic Substitution Reactions: The direct use of allylic alcohols in transition metal-catalyzed allylic substitution reactions is a growing field. bohrium.com Developing methods for the regio- and stereoselective substitution of the hydroxyl group in this compound with various nucleophiles would be a valuable tool for synthetic chemists.

Redox-Neutral Processes: Isomerization of allylic alcohols to saturated carbonyl compounds is an atom-economical transformation. wikipedia.org Investigating the ruthenium-catalyzed isomerization of this compound could provide a green route to 1-cyclohexylbutan-2-one, a potentially valuable building block. mdpi.com

Advanced Computational Modeling for Reactivity and Selectivity Prediction

Computational chemistry is becoming an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting outcomes.

For this compound, future computational studies could focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to model the transition states of various reactions involving this compound. This can provide insights into the factors controlling stereoselectivity in its synthesis and subsequent transformations. acs.orgacs.org For example, DFT could be used to understand the facial selectivity in epoxidation reactions of this specific allylic alcohol. acs.org

Quantitative Structure-Selectivity Relationship (QSSR) Models: By building QSSR models, it may be possible to predict the enantioselectivity of a given catalyst for the synthesis of this compound. acs.org This would enable the rational design of more efficient catalysts, reducing the need for extensive experimental screening.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the interactions between this compound and a catalyst's active site, particularly for enzymatic catalysis. This can help in understanding the origins of stereoselectivity and in designing mutant enzymes with improved properties.

Integration with Green Chemistry Principles

The principles of green chemistry are increasingly guiding synthetic route design. Future research on this compound will undoubtedly be influenced by these principles.

Key areas for development include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. This can be achieved through the development of addition and isomerization reactions. pnas.org

Use of Renewable Feedstocks: Investigating the synthesis of this compound from renewable resources, such as biomass-derived cyclohexanol (B46403) and crotonaldehyde (B89634), would be a significant step towards sustainability.

Benign Solvents and Reaction Conditions: The development of catalytic systems that operate in environmentally friendly solvents like water or ethanol, or even under solvent-free conditions, is a major goal. bohrium.com Mechanochemical methods, which involve grinding solid reactants together, also offer a green alternative to traditional solution-phase synthesis.

Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a powerful strategy for building molecular complexity efficiently.

Future research could explore the use of this compound in:

Zr-mediated Multicomponent Coupling: An efficient one-pot synthesis of arylated and stereodefined allylic alcohols has been achieved through zirconium-mediated multicomponent coupling reactions of alkynes, aldehydes, and aryl iodides. nih.gov Applying this methodology using precursors to this compound could lead to the synthesis of highly substituted and structurally diverse molecules.

Palladium-Catalyzed MCRs: The development of palladium-catalyzed MCRs involving allylic electrophiles is an active area of research. osti.gov Investigating the trapping of in-situ generated electrophilic intermediates from this compound with various nucleophiles in a multicomponent fashion could open up new avenues for the synthesis of complex organic compounds.

Flow Chemistry Approaches: The use of flow chemistry can facilitate the in-situ generation and immediate trapping of reactive intermediates in MCRs. nih.gov A flow-based approach for MCRs involving this compound could enable the safe and efficient synthesis of novel homoallylic alcohols.

The continued exploration of these research avenues will undoubtedly lead to a deeper understanding of the chemistry of this compound and unlock its full potential as a versatile building block in organic synthesis.

Q & A

Q. How is 1-Cyclohexyl-2-buten-1-ol structurally characterized, and what nomenclature rules apply to its IUPAC naming?

- Methodological Answer : Structural confirmation involves spectroscopic techniques such as -NMR, -NMR, and mass spectrometry. For example, characteristic peaks for the cyclohexyl group (e.g., δ ~1.0–2.0 ppm in -NMR) and the unsaturated butenol moiety (δ ~4.0–5.5 ppm) should align with computational predictions . The IUPAC name follows substituent priority rules, with the cyclohexyl group as a substituent on the butenol backbone. Naming ambiguities (e.g., stereochemistry) require explicit configuration notation .

Q. What are standard laboratory synthesis routes for this compound?

- Methodological Answer : Common methods include:

- Grignard Reaction : Cyclohexylmagnesium bromide reacting with crotonaldehyde, followed by acid workup.

- Catalytic Hydrogenation : Reducing 1-cyclohexyl-2-buten-1-one using palladium catalysts (e.g., Pd/C) in ethanol .

- Stereoselective Synthesis : Employing chiral ligands (e.g., BINAP) with transition metals (e.g., Ru) for enantioselective reduction .

Key Parameters : Solvent choice (THF or ethanol), catalyst loading (5–10 mol%), and reaction temperature (25–80°C) significantly impact yield .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Storage : Store in sealed containers under inert gas (N) at 2–8°C to prevent oxidation .

- Personal Protection : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation .

- Decomposition : Thermal degradation releases CO/CO; ensure proper ventilation during high-temperature reactions .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Use enantioselective catalysts (e.g., Jacobsen’s Mn-salen complexes) for kinetic resolution .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity by stabilizing transition states .

- Monitoring : Chiral HPLC or optical rotation measurements validate enantiomeric excess (>90% ee) .

Example : PdCl-mediated hydrogenation in hexane yields 85% cis-isomer selectivity .

Q. How should researchers resolve contradictions in spectroscopic data for novel derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (DFT or molecular dynamics) .

- Isolation Artifacts : Check for solvent impurities (e.g., residual THF peaks at δ 3.58 ppm) .

- Case Study : Discrepancies in -NMR signals for diastereomers may require X-ray crystallography for absolute configuration determination .

Q. What computational tools predict thermodynamic properties of this compound, and how do they compare to experimental data?

- Methodological Answer :

- Software : Gaussian (DFT) or COSMOtherm for heat capacity (C), entropy (ΔS), and enthalpy (ΔH) .

- Validation : Compare computed C values (e.g., 495.96 J/mol·K) with experimental DSC measurements .

Table :

| Property | Calculated (Joback) | Experimental (DSC) | Error (%) |

|---|---|---|---|

| C (gas) | 509.31 J/mol·K | 495.96 J/mol·K | 2.6% |

| ΔH | 48.2 kJ/mol | 46.8 kJ/mol | 3.0% |

Q. How should experimental procedures be documented to ensure reproducibility in synthesizing this compound?

- Methodological Answer :

- Detailed Protocols : Specify catalyst batches, solvent purity (e.g., HPLC-grade), and reaction atmosphere (N/Ar) .

- Supplementary Data : Include raw NMR files, chromatograms, and crystallographic data (CIF) in supporting information .

- Case Example : A 2024 study achieved 92% yield by documenting exact stirring rates (600 rpm) and dropwise addition intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.